![molecular formula C20H22N4O3S B12156424 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B12156424.png)
1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol, catalysts such as Lewis acids, and reagents like isothiocyanates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imino group may yield an amine .
Scientific Research Applications
1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Thiazolidines: Have comparable chemical reactivity and applications.
Pyrrolidine Derivatives: Exhibit similar pharmacological properties and synthetic routes.
Uniqueness
1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
The compound 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is a complex organic molecule characterized by the presence of multiple functional groups, including thiazole and pyrrole rings. These structural features contribute to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N4O4S2, with a molecular weight of approximately 470.6 g/mol. The IUPAC name reflects its complex structure, which includes a thiazole moiety known for its varied biological activities.
Property | Value |
---|---|
Molecular Formula | C22H22N4O4S2 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | 4-[2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]ethyl]benzenesulfonamide |
InChI Key | YWOGIEUGBLSYPT-UHFFFAOYSA-N |
Antimicrobial and Antitumor Properties
Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant antimicrobial and antitumor activities. The compound has been studied for its potential effectiveness against various cancer cell lines. For instance:
- Antitumor Activity : A study demonstrated that thiazole derivatives could inhibit cell proliferation in several cancer lines, showing IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhanced cytotoxicity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For example:
- Enzyme Inhibition : Thiazole derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief.
- Cell Cycle Arrest : Studies have shown that certain thiazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of thiazole derivatives similar to the compound under review. It was found that:
- Compounds with specific substitutions on the thiazole ring exhibited potent cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia), with IC50 values below 5 µg/mL .
Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of thiazole derivatives:
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H22N4O3S/c1-27-14-6-4-13(5-7-14)15-12-28-20(22-15)18-16(25)11-24(19(18)21)10-9-23-8-2-3-17(23)26/h4-7,12,21,25H,2-3,8-11H2,1H3 |
InChI Key |
ZHOWGZXLBAVYSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCCC4=O)O |
Origin of Product |
United States |
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